
Bis(pentafluoroéthanesulfonyl)imide de lithium
Vue d'ensemble
Description
Lithium bis(pentafluoroethanesulfonyl)imide is a fluorinated lithium salt . It is stable in the presence of air, moisture, and heat . It is often used as an electrolyte for the electrochemical reaction of lithium-ion batteries .
Molecular Structure Analysis
The molecular formula of Lithium bis(pentafluoroethanesulfonyl)imide is C4F10LiNO4S2 . Its InChI code is 1S/C4F10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/q-1;+1 .Physical And Chemical Properties Analysis
Lithium bis(pentafluoroethanesulfonyl)imide appears as a white to almost white powder or crystal . It is moisture sensitive and should be stored under inert gas . Its molecular weight is 387.09 .Applications De Recherche Scientifique
Batteries lithium-ion rechargeables
Le bis(pentafluoroéthanesulfonyl)imide de lithium (Li[N(SO2C2F5)2]) est largement utilisé comme composant d'électrolyte dans les batteries lithium-ion rechargeables en raison de sa grande stabilité thermique et chimique, de ses excellentes performances électrochimiques, de sa conductivité ionique élevée et de sa large fenêtre de potentiel .
Batteries au lithium
Ce composé améliore les batteries au lithium en offrant une cyclabilité élevée et une résistance à la corrosion, ce qui est particulièrement bénéfique pour protéger l'aluminium utilisé dans les électrodes positives .
Batteries lithium-air
Dans les batteries lithium-air, Li[N(SO2C2F5)2] contribue de manière significative en offrant une solubilité élevée en oxygène, ce qui est crucial pour le fonctionnement de la batterie .
Batteries lithium entièrement solides
L'utilisation de ce composé dans les batteries lithium entièrement solides est due à sa capacité à maintenir la stabilité et les performances en l'absence d'électrolyte liquide .
Batteries lithium-ion aqueuses
Li[N(SO2C2F5)2] est ajouté aux électrolytes eau-en-sel utilisés dans les batteries lithium-ion aqueuses pour élargir la fenêtre de potentiel et améliorer la sécurité en améliorant la compatibilité avec l'eau et l'air .
Applications organométalliques
En tant que composé organométallique, il trouve des applications dans le dépôt de couches minces, la chimie industrielle, les produits pharmaceutiques, la fabrication de LED, entre autres .
Safety and Hazards
Lithium bis(pentafluoroethanesulfonyl)imide is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective measures should be taken when handling this compound .
Mécanisme D'action
Target of Action
Lithium Bis(pentafluoroethanesulfonyl)imide (LiBETI) is primarily targeted towards enhancing the electrochemical performance of battery electrolytes . It is a fluorochemical that is used to improve the efficiency and longevity of batteries .
Mode of Action
LiBETI interacts with the electrolyte solution in a battery, contributing to the overall ionic conductivity. It helps in the efficient transfer of lithium ions between the anode and cathode, which is crucial for the battery’s performance .
Biochemical Pathways
It facilitates the movement of lithium ions, which is a key process in the discharge and charge cycles of the battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiBETI, we can discuss its behavior in the battery system. LiBETI is stable under normal operating conditions of a battery. Its effectiveness and stability can be influenced by factors such as temperature and the presence of other components in the electrolyte solution .
Result of Action
The primary result of LiBETI’s action is the enhanced performance of batteries. It contributes to the efficient transfer of lithium ions, which is crucial for the energy storage and release processes in the battery. This results in improved battery capacity, energy density, and overall performance .
Analyse Biochimique
Biochemical Properties
It is known that this compound has high ion conductivity , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions
Cellular Effects
Given its high ion conductivity , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound has high ion conductivity , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound has high thermal and chemical stability , suggesting that it may have long-term effects on cellular function observed in in vitro or in vivo studies
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Lithium bis(pentafluoroethanesulfonyl)imide can be achieved through a reaction between Lithium bis(trimethylsilyl)amide and pentafluoroethanesulfonyl chloride.", "Starting Materials": [ "Lithium bis(trimethylsilyl)amide", "Pentafluoroethanesulfonyl chloride" ], "Reaction": [ "Add Lithium bis(trimethylsilyl)amide to a dry, inert solvent such as tetrahydrofuran (THF) under an inert atmosphere.", "Slowly add pentafluoroethanesulfonyl chloride to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Add a small amount of water to the reaction mixture to quench any remaining reagents.", "Extract the product with a non-polar solvent such as diethyl ether.", "Wash the organic layer with water and dry over anhydrous magnesium sulfate.", "Filter the solution and evaporate the solvent to obtain Lithium bis(pentafluoroethanesulfonyl)imide as a white solid." ] } | |
Numéro CAS |
132843-44-8 |
Formule moléculaire |
C4HF10LiNO4S2 |
Poids moléculaire |
388.1 g/mol |
Nom IUPAC |
lithium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide |
InChI |
InChI=1S/C4HF10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/h15H; |
Clé InChI |
TWWUUDFJDGCFDD-UHFFFAOYSA-N |
SMILES |
[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F |
SMILES canonique |
[Li].C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F |
Pictogrammes |
Corrosive; Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Lithium bis(pentafluoroethanesulfonyl)imide and its implications for battery applications?
A1: Lithium bis(pentafluoroethanesulfonyl)imide (LiBETI) exhibits two distinct anion orientations within its crystal structure: cis and trans. [] The trans conformation demonstrates a larger void space compared to the cis orientation, influencing its interaction with other materials. [] This structural characteristic is crucial in battery applications, as it affects ion transport within electrolytes. For instance, LiBETI dissolved in specific glyme solvents demonstrates good ionic transport properties, making it suitable for lithium-metal batteries. []
Q2: How does the presence of water molecules impact the structure of Lithium bis(pentafluoroethanesulfonyl)imide?
A2: The inclusion of water molecules in the crystal structure of Lithium bis(pentafluoroethanesulfonyl)imide leads to the formation of a distinct polar domain. [] This occurs due to the creation of cyclical hydrogen bonding rings involving the water molecules. [] Understanding such interactions is essential for predicting material behavior in humid environments, which is particularly relevant for battery applications.
Q3: What are the advantages of using Lithium bis(pentafluoroethanesulfonyl)imide in solid-state battery electrolytes compared to other lithium salts?
A3: Studies have shown that Lithium bis(pentafluoroethanesulfonyl)imide, when used in conjunction with polyvinylidene fluoride (PVDF) based electrolytes, demonstrates promising performance in solid-state lithium-ion batteries. [] This combination exhibits excellent performance with LiFePO4 cathodes, achieving high specific capacity and impressive cycling stability. [] Furthermore, preliminary results with Lithium Nickel Manganese Cobalt Oxide (NMC) cathodes also suggest favorable characteristics. [] Further research is ongoing to fully understand the interactions between LiBETI and the PVDF polymer to optimize its use in solid-state batteries.
Q4: What are the environmental implications of using Lithium bis(pentafluoroethanesulfonyl)imide in battery technologies, and are there any effective disposal methods?
A5: While LiBETI shows promise in enhancing battery performance, addressing its environmental impact is crucial. Research demonstrates that LiBETI can be effectively mineralized using superheated water in the presence of KMnO4. [] This method achieves complete mineralization of fluorine, sulfur, and nitrogen atoms, converting them into less harmful byproducts like F-, SO42-, NO3-, and NO2-. [] Importantly, this process avoids the formation of CHF3, a potent greenhouse gas. [] This highlights the importance of developing environmentally friendly disposal methods for LiBETI and similar fluorochemicals used in battery technologies.
Q5: Can Lithium bis(pentafluoroethanesulfonyl)imide be incorporated into polymer electrolytes for all-solid-state lithium batteries, and what are the advantages?
A6: Yes, research has demonstrated the successful incorporation of Lithium bis(pentafluoroethanesulfonyl)imide into star-shaped copolymer electrolytes for all-solid-state lithium batteries. [] The unique morphology of these star-shaped polymers, featuring a microphase separation structure, facilitates high ionic conductivity. [] This makes them promising candidates for developing high-performance, safer all-solid-state battery technologies.
Q6: How does Lithium bis(pentafluoroethanesulfonyl)imide contribute to achieving higher energy densities in lithium-ion capacitors?
A7: LiBETI, with its high conductivity and superior electrochemical stability, enables the construction of lithium-ion capacitors (LICs) with wider operating voltage windows. [] When used in a three-electrode LIC system with a graphene/single-walled carbon nanotube (SWCNT) composite cathode, LiBETI facilitates stable operation at 4.5 V. [] This higher voltage, combined with the properties of the electrode materials, contributes to a significant increase in energy density, reaching up to 182 Wh kg−1. [] This highlights the potential of LiBETI in developing high-performance energy storage devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




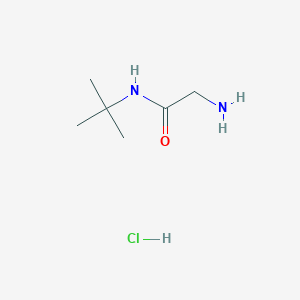
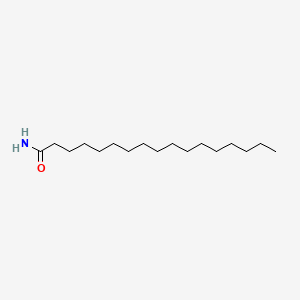

![5-Methyl-5H-dibenzo[b,d]silole](/img/structure/B1601384.png)

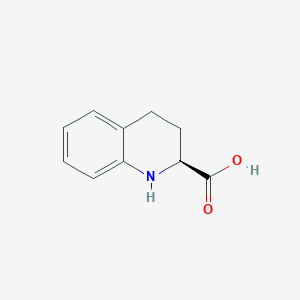
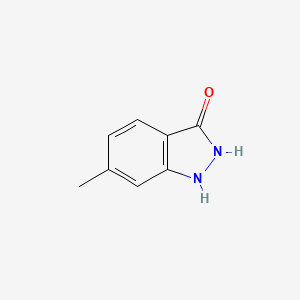
![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)
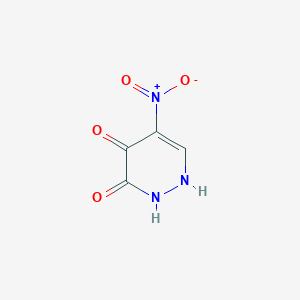


![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)
